molecular formula C14H18FN3O2 B2915737 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one CAS No. 2380077-50-7

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one

Katalognummer: B2915737
CAS-Nummer: 2380077-50-7
Molekulargewicht: 279.315
InChI-Schlüssel: YLSZDVZCGAIIHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one , also known by its chemical structure, is a compound with the following IUPAC name: 4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline . Its molecular formula is C₁₄H₁₆FN₅ , and it has a molecular weight of 273.31 g/mol . This compound belongs to the class of organic molecules known as piperazines .

Wissenschaftliche Forschungsanwendungen

Therapeutic Efficacy in Cancer Treatment

The compound's relevance is primarily observed in its application within chemotherapy regimens, particularly in enhancing the effectiveness of 5-fluorouracil (5-FU)-based treatments. S-1, an oral fluoropyrimidine derivative, showcases the compound's utility in achieving high therapeutic efficacy with reduced gastrointestinal toxicity. This therapeutic approach has been notably effective in gastric and colorectal cancers, highlighting the compound's potential in improving cancer treatment outcomes (Shirao et al., 2004; Chhetri et al., 2016).

Mechanisms of Action

The compound's mechanisms of action and its derivatives, such as S-1, involve modulation of fluoropyrimidine metabolism to enhance anticancer activity while minimizing side effects. This includes the inhibition of enzymes responsible for the degradation of fluoropyrimidines, thereby increasing their availability and effectiveness in cancer treatment. These properties are crucial for designing chemotherapy regimens that offer a better balance between efficacy and toxicity (Takechi et al., 1996; Rustum et al., 1997).

Pharmacokinetics and Drug Delivery

Research has also focused on the pharmacokinetics of fluoropyrimidine derivatives, including the compound , to optimize their delivery and efficacy. Studies have explored oral formulations that maintain effective drug concentrations over time, aiming to mimic the benefits of continuous intravenous administration but with the convenience of oral dosing. This research underscores the compound's potential in developing more patient-friendly chemotherapy regimens with sustained efficacy (Hirata et al., 2006).

Combination Chemotherapy

The compound's integration into combination chemotherapy regimens exemplifies its potential to enhance treatment outcomes. By pairing with other chemotherapeutic agents, such as platinum compounds or other fluoropyrimidines, it contributes to more efficacious treatment protocols for various cancers, including advanced non-small-cell lung cancer. These combinations aim to leverage synergistic effects to improve therapeutic indexes and reduce cancer cell resistance (Okamoto & Fukuoka, 2009).

Safety and Hazards

Safety considerations include toxicity, handling precautions, and potential environmental impact. Relevant safety data, including hazard statements (e.g., H302, H315, H319, H335), can be found in Material Safety Data Sheets (MSDS) .

Eigenschaften

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c1-2-3-4-13(19)18-7-5-12(6-8-18)20-14-16-9-11(15)10-17-14/h2,9-10,12H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSZDVZCGAIIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.